BO-264 is a novel compound identified as a potent inhibitor of the transforming acidic coiled-coil protein 3 (TACC3), which is frequently overexpressed in various cancers, including breast cancer. TACC3 plays a crucial role in maintaining microtubule stability and centrosome integrity, making it an attractive target for cancer therapy. The compound was discovered through in-house screening of small molecules for their anti-proliferative effects on breast cancer cells with aberrant TACC3 expression, particularly in the JIMT-1 cell line, which demonstrates high levels of TACC3 and significant tumorigenicity in vivo .
The synthesis of BO-264 involves several steps, beginning with 4-methoxybenzoic acid. The initial step is the esterification of this acid to form ethyl 4-methoxybenzoate. Following this, a series of reactions lead to the formation of the final compound:
The molecular structure of BO-264 can be represented as follows:
This indicates that BO-264 consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural formula illustrates its complex arrangement that contributes to its biological activity as a TACC3 inhibitor.
The key chemical reactions involved in the synthesis of BO-264 include:
These reactions are performed under controlled conditions (temperature and solvent) to ensure high yields and purity of the final product.
BO-264 exerts its anticancer effects primarily by inhibiting TACC3, leading to destabilization of microtubules and disruption of mitotic processes in cancer cells. The binding affinity between BO-264 and TACC3 was confirmed through various biochemical assays including cellular thermal shift assay and isothermal titration calorimetry . Upon treatment with BO-264, cancer cells exhibit multipolar mitosis and subsequent cell death, particularly in those expressing high levels of TACC3.
The physical properties of BO-264 include:
Chemical properties include:
These properties are critical for its application in biological assays and potential therapeutic use.
BO-264 has significant potential as a therapeutic agent in oncology due to its selective inhibition of TACC3. Its applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4